3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
Description
3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a brominated pyrrole derivative characterized by a five-membered aromatic pyrrole ring substituted with a bromine atom at position 3, a methyl group at position 1, and a carbonitrile group at position 2. The pyrrole core provides a π-electron-rich aromatic system, while the electron-withdrawing carbonitrile and bromine substituents influence its reactivity and physicochemical properties. This compound is typically utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile functional groups.
Properties
IUPAC Name |
3-bromo-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBXBVPNICHTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823870-54-7 | |
| Record name | 3-bromo-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and related brominated heterocyclic carbonitriles:
Table 1: Comparative Analysis of Brominated Heterocyclic Carbonitriles
Key Structural and Functional Differences:
Core Heterocycle :
- Pyrrole (Target) : A simple five-membered aromatic ring with one nitrogen atom. Exhibits high reactivity in electrophilic substitutions due to π-electron density.
- Indole/Indazole (Entries 3,5,7) : Fused benzene-pyrrole systems (indole) or benzene-pyrazole (indazole) enhance aromatic stability and planar rigidity, favoring interactions in drug-receptor binding .
- Pyrazole (Entry 6) : Two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity, useful in agrochemical design .
Substituent Effects :
- Bromine Position : Bromine at C3 in the target compound vs. C7 in indole derivatives (Entry 3) alters regioselectivity in cross-coupling reactions.
- Carbonitrile Placement : Position 2 in the target vs. position 3 in indole analogs (Entry 3) affects electronic delocalization and nucleophilic attack sites.
- Bulky Groups : The tetrahydro-2H-pyran (THP) group in Entry 5 improves solubility, whereas the trifluoropropyl group in Entry 6 introduces fluorophilicity .
Molecular Weight and Applications :
- Lower molecular weight pyrrole/pyrrolopyridine derivatives (Target, Entry 8) are suited for high-throughput synthesis.
- Heavier indole/indazole analogs (Entries 3,5,7) are prevalent in medicinal chemistry due to their bioisosteric compatibility with natural ligands .
Synthetic and Analytical Methods :
- Compounds like Entry 3 are synthesized via palladium-catalyzed cross-coupling, verified by NMR, IR, and APCI-MS .
- X-ray crystallography (using SHELX or WinGX ) is critical for confirming substituent positions in complex analogs (e.g., Entry 5).
Research Findings:
- Reactivity : The target’s pyrrole core undergoes electrophilic substitutions more readily than indole or indazole derivatives due to reduced aromatic stabilization .
- Bioactivity : Indole-based brominated carbonitriles (Entry 3) show promise as kinase inhibitors, while pyrazole analogs (Entry 6) exhibit herbicidal activity .
- Solubility : Bulky substituents (e.g., THP in Entry 5) mitigate the low solubility of brominated carbonitriles in aqueous media .
Biological Activity
3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a bromine atom and a carbonitrile group, exhibits diverse biological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a five-membered nitrogen-containing ring typical of pyrroles, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic properties, while the carbonitrile group provides opportunities for further chemical modifications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness comparable to established antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have highlighted its effects on different cancer types, showcasing its ability to target cancer cells selectively while sparing normal cells.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Target Interaction : Similar pyrrole derivatives are known to interact with multiple biological targets, leading to altered cellular functions. These interactions may involve binding to proteins or nucleic acids, disrupting their normal activities.
- Biochemical Pathways : The compound is believed to influence various biochemical pathways associated with inflammation and cell growth. It may modulate signaling cascades that are crucial for tumor progression and microbial survival .
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : In laboratory settings, this compound has shown promising results against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response in inhibiting cell viability.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. These findings support the potential for further development into therapeutic agents.
Applications in Research and Industry
This compound has applications beyond its biological activities:
- Pharmaceutical Development : Its unique structure makes it an excellent candidate for further modifications aimed at enhancing efficacy and specificity against various diseases.
- Chemical Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
